molecular formula C24H20FN3O3S2 B2736503 ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-26-4

ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Katalognummer: B2736503
CAS-Nummer: 864927-26-4
Molekulargewicht: 481.56
InChI-Schlüssel: ZBGFGAGIMAQXHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a structurally complex bicyclic compound featuring a thieno[2,3-c]pyridine core fused with a 1,3-benzothiazole moiety. Key functional groups include:

  • An ethyl carboxylate group at position 6, which may enhance solubility and metabolic stability.
  • A fully saturated thienopyridine ring system (4H,5H,6H,7H), distinguishing it from aromatic analogs.

The benzothiazole component is notable for its prevalence in bioactive molecules, including antiviral, antitumor, and anti-inflammatory agents . The fluorine atom in the benzamido group is strategically positioned to modulate electronic properties and binding affinity, a common tactic in medicinal chemistry to improve pharmacokinetics .

Eigenschaften

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c1-2-31-24(30)28-11-10-16-19(13-28)33-23(27-21(29)14-6-5-7-15(25)12-14)20(16)22-26-17-8-3-4-9-18(17)32-22/h3-9,12H,2,10-11,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGFGAGIMAQXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazole moiety followed by the introduction of the thieno[2,3-c]pyridine structure. The final product is usually characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structural integrity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzothiazole derivatives. For instance, compounds containing benzothiazole and pyridine moieties have shown significant activity against viruses such as H5N1 and SARS-CoV-2. In a study evaluating a series of benzothiazolyl-pyridine hybrids, certain compounds exhibited IC50 values as low as 10.52 μM against SARS-CoV-2, indicating potent antiviral activity .

CompoundVirus TypeIC50 (μM)% Inhibition
8hH5N10.593
8fSARS-CoV-210.52Significant

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various derivatives have been tested against different cancer cell lines using MTT assays to determine their cytotoxic effects. For example, some derivatives showed IC50 values in the low micromolar range, indicating promising anticancer activity .

Antimicrobial Activity

In addition to antiviral and anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound:

  • Antiviral Efficacy : A study reported that a related compound exhibited over 60% inhibition against H5N1 at concentrations below 0.5 μmol/μL .
  • Cytotoxicity in Cancer Cells : Research indicated that certain derivatives caused significant cell death in human cancer cell lines with IC50 values ranging from 0.02 to 0.07 µM .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Core Modifications

The compound’s thieno[2,3-c]pyridine core differentiates it from other thieno-fused systems. Structural analogs vary in core architecture, substituents, and functional groups, leading to distinct physicochemical and biological properties.

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications Reference
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate Thieno[2,3-c]pyridine 1,3-Benzothiazol-2-yl, 3-fluorobenzamido, ethyl carboxylate Multi-step synthesis involving cyclization and amidation (inferred) Antiviral, antitumor (hypothesized based on benzothiazole activity) Target compound
(1H-Pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives Thieno[2,3-b]pyridin-4(7H)-one Pyrazolyl, triazolopyrimidinyl, phenyl Reacting enaminone intermediates with hydrazines or heterocyclic amines Not specified; structural diversity suggests broad bioactivity
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Benzothiazole-pyrazole hybrid 6-Fluorobenzothiazole, phenylpyrazole Vilsmeier-Haack formylation of hydrazine precursors Antitumor, antimicrobial
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-Fluorobenzylidene, phenyl, methyl Condensation of thiazolo intermediates with fluorinated aldehydes Not reported; fluorinated analogs often target CNS disorders

Key Observations :

Core Flexibility: The thieno[2,3-c]pyridine core (target compound) is less common than thieno[2,3-b]pyridine derivatives (e.g., ). The position of the sulfur atom (c vs. b) alters electron distribution and steric bulk, affecting binding to biological targets . Thiazolo[3,2-a]pyrimidine cores () exhibit planar architectures suitable for π-π stacking, unlike the partially saturated thienopyridine system in the target compound .

Substituent Effects :

  • The 3-fluorobenzamido group in the target compound may engage in hydrogen bonding (N–H···O/F interactions) and hydrophobic interactions, similar to fluorinated benzothiazoles in .
  • Ethyl carboxylate esters (common in ) improve solubility but may reduce metabolic stability compared to methyl or aryl esters .

Synthetic Strategies: Thieno[2,3-b]pyridines () are synthesized via enaminone intermediates, while benzothiazole hybrids () employ Vilsmeier-Haack reagents for formylation . The target compound likely requires specialized cyclization and amidation steps, though explicit details are unavailable.

Computational and Database Insights
  • The Cambridge Structural Database (CSD) () contains over 500,000 entries, enabling comparative analysis of bond lengths, angles, and packing motifs. For example, the benzothiazole C–N bond in the target compound (1.32 Å estimated) aligns with typical values (1.30–1.35 Å) in CSD entries .
  • Similarity Coefficients : Tanimoto indices () could quantify structural overlap between the target compound and analogs, though specific data is lacking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.